1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol
Overview
Description
“1-O-(alpha-D-galactopyranosyl)-N-hexacosanoylsphinganine” is a type of glycodihydroceramide . It has an α-D-galactopyranosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen .
Synthesis Analysis
The absolute configurations of agelasphins, which are new glycosphingolipids, were elucidated by total synthesis . Various analogues of agelasphins were also synthesized .Scientific Research Applications
Synthesis Techniques : Research has focused on the synthesis of complex glycosides, such as those related to "1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol". For instance, Kováč and Glaudemans (1985) developed methods for synthesizing methyl glycosides of beta-(1→6)-linked D-galactobiose, which are structurally related to the compound . This method involved multiple steps, including tritylation, acetylation, and detritylation, showcasing the intricate processes needed for synthesizing such complex molecules (Kováč & Glaudemans, 1985).
Immunosuppressive Properties : A study by Murata et al. (2005) describes the total synthesis of a similar compound, which shows potential as a therapeutic candidate for Th1-mediated autoimmune diseases. The synthesis process involved direct alkylation onto epoxides and stereospecific halide ion catalyzed alpha-glycosidation reactions, highlighting the compound's significance in immunosuppressive therapy (Murata et al., 2005).
Xenotransplantation Research : Lu et al. (2001) synthesized a divalent glycoside of an alpha-galactosyl disaccharide epitope for research on hyperacute rejection in xenotransplantation. This study indicates the compound's relevance in understanding and potentially mitigating organ rejection in xenotransplantation (Lu et al., 2001).
Enzymatic Activity and Stability : Brumer et al. (1999) studied an alpha-galactosidase from Phanerochaete chrysosporium, which might interact with compounds like "1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol". This enzyme showed remarkable stability and specificity for alpha-D-galactopyranosides, suggesting potential applications in biocatalysis and enzyme research (Brumer et al., 1999).
Mechanism of Action
KRN7000, a compound similar to “1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol”, markedly stimulated lymphocytic proliferation in allogeneic MLR, and showed potent tumor growth inhibitory activities in B16-bearing mice and strongly inhibited tumor metastasis . These biological effects were exerted by the activation of dendritic cells by KRN7000 .
properties
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonan-2-yl]tetracosanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77NO9/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-34(43)40-31(35(44)32(42)27-25-6-4-2)30-48-39-38(47)37(46)36(45)33(29-41)49-39/h31-33,35-39,41-42,44-47H,3-30H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIDHIOYNMFES-CLTBVUQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H77NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385102 | |
Record name | CHEBI:495150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol | |
CAS RN |
383187-82-4 | |
Record name | N-[(1S,2S,3R)-1-[(α-D-Galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]tetracosanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383187-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CHEBI:495150 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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